molecular formula C23H20FN3O4 B2960619 N1-(3,3-diphenylpropyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 899974-63-1

N1-(3,3-diphenylpropyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No. B2960619
CAS RN: 899974-63-1
M. Wt: 421.428
InChI Key: IUYNIAXJMMVSCT-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, commonly known as DPPFNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Behavior

Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis A novel synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the application of acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method is high yielding and simplifies the production of both anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).

Hydrogen-Bonded Supramolecular Networks The molecule N,N'-bis(4-pyridylmethyl)oxalamide has been studied for its ability to form extended supramolecular networks through hydrogen bonding. This property is of interest for the development of new materials with specific chemical and physical properties, underscoring the compound's potential in materials science (Lee, 2010).

Chemical Properties and Applications

Corrosion Inhibition Research on chalcone oxime derivatives, including compounds related to N1-(3,3-diphenylpropyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, has shown significant potential in inhibiting corrosion of carbon steel in acidic conditions. This application is crucial for industrial processes, indicating the compound's role in developing new materials for corrosion protection (Thoume et al., 2021).

Optical Characterization for Photonic Devices A conjugated polymer derived from 3,4-diphenylthiophene, related to the chemical structure of interest, has been characterized for its charge-transporting and optical properties. Its potential applications in photonic devices highlight the broader relevance of such compounds in the field of optoelectronics, demonstrating their utility in the development of new electronic and photonic materials (Manjunatha et al., 2009).

Metabolic and Environmental Implications

Metabolism of Nitrodiphenyl Ether Herbicides The metabolism of nitrodiphenyl ether herbicides by Sphingomonas wittichii RW1 demonstrates the environmental relevance of compounds structurally related to N1-(3,3-diphenylpropyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide. Understanding the metabolic pathways of such compounds is crucial for assessing their environmental impact and for bioremediation efforts (Keum et al., 2008).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4/c24-20-12-11-18(15-21(20)27(30)31)26-23(29)22(28)25-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYNIAXJMMVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,3-diphenylpropyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

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